molecular formula C12H14N2O3S B12733961 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid CAS No. 219909-82-7

3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid

Cat. No.: B12733961
CAS No.: 219909-82-7
M. Wt: 266.32 g/mol
InChI Key: ZLBHUAPMWZWODX-UWVGGRQHSA-N
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Description

3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfanylpyrrolidine moiety and a benzoic acid group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Coupling with Benzoic Acid: The final step involves coupling the synthesized pyrrolidine derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The benzoic acid moiety can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(((2S,4S)-4-Hydroxy-2-pyrrolidinyl)carbonyl)amino)benzoic acid: Similar structure but with a hydroxy group instead of a sulfanyl group.

    3-(((2S,4S)-4-Methyl-2-pyrrolidinyl)carbonyl)amino)benzoic acid: Similar structure but with a methyl group instead of a sulfanyl group.

Uniqueness

The presence of the sulfanyl group in 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where sulfanyl functionality is desired.

Properties

CAS No.

219909-82-7

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C12H14N2O3S/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1

InChI Key

ZLBHUAPMWZWODX-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S

Canonical SMILES

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S

Origin of Product

United States

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